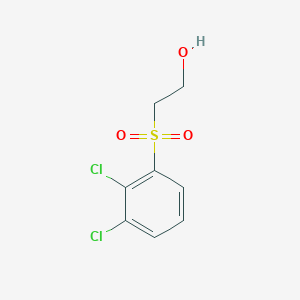

2,3-Dichlorophenylsulfonylethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dichlorophenyl)sulfonylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O3S/c9-6-2-1-3-7(8(6)10)14(12,13)5-4-11/h1-3,11H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJZTCGSINHMST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Structural Representation of 2,3 Dichlorophenylsulfonylethanol

The systematic name for this compound is 2-[(2,3-dichlorophenyl)sulfonyl]ethanol. Its chemical structure consists of a benzene (B151609) ring substituted with two chlorine atoms at the 2 and 3 positions. This dichlorophenyl group is attached to a sulfonyl group (SO₂), which in turn is bonded to an ethanol (B145695) backbone. The molecular formula for 2,3-Dichlorophenylsulfonylethanol is C₈H₈Cl₂O₃S, and it has a molecular weight of 255.12 g/mol . chemicalbook.com

Interactive Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈Cl₂O₃S |

| Molecular Weight | 255.12 g/mol chemicalbook.com |

| CAS Number | 688763-03-3 chemicalbook.com |

| Canonical SMILES | C1=CC(=C(C(=C1)S(=O)(=O)CCO)Cl)Cl |

Contextualization Within Dichlorinated Aromatic Compounds and Sulfonylethanol Derivatives

2,3-Dichlorophenylsulfonylethanol belongs to two significant classes of organic compounds: dichlorinated aromatic compounds and sulfonylethanol derivatives.

Dichlorinated Aromatic Compounds: These are aromatic hydrocarbons containing two chlorine atoms attached to the benzene (B151609) ring. The position of the chlorine atoms on the ring significantly influences the compound's reactivity and physical properties. Dichlorobenzenes, for instance, are used as solvents and intermediates in the synthesis of pesticides and other chemicals. The presence of chlorine atoms on the aromatic ring generally increases the compound's stability and resistance to oxidation. wikipedia.org

Sulfonylethanol Derivatives: The sulfonylethanol moiety consists of a sulfonyl group attached to an ethanol (B145695) molecule. The sulfonyl group (R-S(=O)₂-R') is a key functional group in organosulfur chemistry, found in compounds known as sulfones. wikipedia.orgwikipedia.org This group is known for its electron-withdrawing nature and its ability to form strong hydrogen bonds, which can influence the solubility and reactivity of the molecule. fiveable.menih.gov Sulfonic acids and their derivatives are widely used as catalysts, detergents, and in the synthesis of pharmaceuticals. britannica.com

Significance of Sulfonyl and Halogenated Aromatic Moieties in Organic Synthesis

The combination of a sulfonyl group and a halogenated aromatic ring in a single molecule provides a versatile platform for organic synthesis.

Sulfonyl Group: The sulfonyl group is a powerful electron-withdrawing group, which can activate or deactivate the aromatic ring towards certain reactions. fiveable.me It can also serve as a leaving group in nucleophilic substitution reactions. Furthermore, the sulfonyl group's ability to stabilize adjacent negative charges is a valuable tool in the formation of new carbon-carbon bonds. Sulfonyl-containing compounds are prominent in medicinal chemistry due to their diverse biological activities. fiveable.menih.gov

Halogenated Aromatic Moieties: Halogen atoms on an aromatic ring are important functional groups in organic synthesis. numberanalytics.comyoutube.com They can be introduced via electrophilic aromatic substitution reactions. wikipedia.org The carbon-halogen bond can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of complex organic molecules. Halogenated aromatic compounds are also used as intermediates in the production of pharmaceuticals and agrochemicals. numberanalytics.com The reactivity of halogens in these reactions generally decreases down the group, from fluorine to iodine. numberanalytics.com

Historical Development and Early Research Trends Pertaining to Dichlorophenylsulfonylethanol Analogues

Established Synthetic Routes to this compound

Established synthetic methodologies for preparing this compound primarily involve multi-step sequences that assemble the molecule from simpler, commercially available precursors. These routes include sulfonylation reactions, derivatization of pre-functionalized molecules, and specific chlorination strategies.

Preparation via Sulfonylation Reactions

Sulfonylation reactions are a cornerstone in the formation of sulfonyl-containing compounds. A plausible route to this compound would involve the reaction of a 2,3-dichlorophenylsulfonyl chloride with a suitable two-carbon synthon that can be converted to an ethanol (B145695) group.

A general approach would be the reaction of 2,3-dichlorophenylsulfonyl chloride with an organometallic reagent, such as a vinyl Grignard or vinyl lithium reagent, followed by hydroboration-oxidation to yield the desired ethanol group. Alternatively, reaction with ethylene (B1197577) oxide or a protected 2-bromoethanol (B42945) could also be employed.

Another common method involves the reaction of sodium 2,3-dichlorophenylsulfinate with a haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol, in a nucleophilic substitution reaction. This approach offers a direct way to form the C-S bond and introduce the ethanol moiety simultaneously.

Table 1: Comparison of Sulfonylation Approaches

| Reagent 1 | Reagent 2 | Key Transformation | Potential Advantages | Potential Challenges |

|---|---|---|---|---|

| 2,3-Dichlorophenylsulfonyl chloride | Vinyl Grignard Reagent | C-S bond formation, followed by C=C to C-OH conversion | Readily available starting materials | Requires multi-step process for ethanol group formation |

| Sodium 2,3-dichlorophenylsulfinate | 2-Bromoethanol | Direct C-S and C-O bond formation | One-pot potential | Availability and stability of the sulfinate salt |

| 2,3-Dichlorothiophenol | 2-Chloroethanol, followed by oxidation | S-alkylation and subsequent oxidation | Utilizes a common thiophenol precursor | Requires a separate oxidation step which can be harsh |

Derivatization of Precursor Molecules to Introduce the Sulfonyl and Ethanol Moieties

An alternative strategy begins with a pre-existing dichlorinated aromatic compound, which is then functionalized to introduce the sulfonyl and ethanol groups. For instance, starting from 1,2-dichloro-3-iodobenzene, a sulfonyl group can be introduced via a copper-catalyzed reaction with a sulfinate salt. The resulting 2,3-dichlorophenylsulfone can then be further modified.

Another approach involves the derivatization of 2,3-dichloroaniline (B127971). Diazotization of the aniline (B41778) followed by a Sandmeyer-type reaction with sulfur dioxide and a copper(I) salt would yield 2,3-dichlorophenylsulfonyl chloride. This intermediate can then be reacted as described in section 2.1.1.

Strategies for Ortho-Dichlorination of Phenylsulfonyl Precursors

The regioselective introduction of two adjacent chlorine atoms onto a phenylsulfonyl precursor presents a significant synthetic challenge due to the directing effects of the sulfonyl group. The sulfonyl group is a meta-director, making the synthesis of the 2,3-dichloro substitution pattern non-trivial.

One potential strategy is to start with a precursor that already contains the desired 2,3-dichloro substitution pattern, such as 2,3-dichloroaniline or 1,2,3-trichlorobenzene (B84244). For example, 1,2,3-trichlorobenzene can be selectively lithiated and then quenched with sulfur dioxide to form a sulfinate, which can be further elaborated.

A patent describes a method for preparing 2,3-dichloropyridine (B146566) from 2,3,6-trichloropyridine (B1294687) through saponification, dechlorination, and chlorination steps, highlighting that specific chlorination patterns can be achieved through multi-step sequences. google.com While not directly applicable to the phenyl system, it illustrates the principle of manipulating substitution patterns through a series of reactions.

Novel and Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, novel and green chemistry approaches are being developed to improve the efficiency and environmental footprint of synthetic processes. wordpress.comacs.org

Catalytic Methods for Enhanced Selectivity and Yield

The use of transition metal catalysts can offer significant advantages in terms of selectivity and yield. For instance, palladium-catalyzed cross-coupling reactions could be employed to form the C-S bond between a 2,3-dihalophenyl precursor and a thiol or sulfinate.

A patent for the synthesis of 2,3-dichlorobenzonitrile (B188945) describes the use of a catalyst to improve conversion rates and product yields in an industrial setting. google.com Similarly, the synthesis of 2,3-dichloropyridine can be achieved through catalytic hydrogenation. google.com These examples underscore the potential of catalytic methods to enable challenging transformations. The development of catalysts for methanol (B129727) synthesis also highlights the importance of catalyst design in industrial processes. dtu.dknih.gov

Photocatalysis represents another emerging area, where light is used to drive chemical reactions, often with high selectivity and under mild conditions. nih.gov This could potentially be applied to the sulfonylation or chlorination steps.

Sustainable Synthetic Pathways and Reagent Systems

Green chemistry principles advocate for the use of less hazardous reagents and solvents, as well as minimizing waste. wordpress.comyoutube.com In the context of this compound synthesis, this could involve replacing traditional chlorinated solvents with greener alternatives or developing one-pot procedures to reduce the number of purification steps. rsc.orgnih.gov

The use of flow chemistry is another sustainable approach that can offer better control over reaction conditions and improve safety, particularly when dealing with highly reactive intermediates. rsc.org An improved protocol for the synthesis of certain nucleoside derivatives was established using environmentally friendly and low-cost reagents, demonstrating the successful application of green chemistry principles. mdpi.com

Table 2: Green Chemistry Considerations in Synthesis

| Green Chemistry Principle | Application in Synthesis of this compound |

|---|---|

| Atom Economy | Designing reactions that maximize the incorporation of all materials used in the process into the final product. acs.org |

| Use of Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. acs.org |

| Less Hazardous Chemical Syntheses | Designing synthetic methods to use and generate substances that possess little or no toxicity. wordpress.com |

| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances like solvents, or using safer alternatives. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |

Reactions Involving the Sulfonyl Group

Nucleophilic Attack at the Sulfonyl Center

The sulfur atom in the sulfonyl group of this compound is electrophilic and, therefore, susceptible to attack by nucleophiles. This can lead to substitution reactions where a nucleophile replaces the ethanol moiety. The reaction proceeds via a nucleophilic substitution mechanism at the tetracoordinate sulfur atom. The presence of the electron-withdrawing dichlorophenyl group enhances the electrophilicity of the sulfonyl center, making it more reactive towards nucleophiles. Studies on analogous aryl sulfonyl compounds have shown that these reactions can proceed through either a direct displacement (S_N2-like) mechanism or an addition-elimination pathway, depending on the nature of the nucleophile and the reaction conditions.

Oxidation and Reduction Potentials of the Sulfonyl Moiety

The sulfonyl group in this compound is in a high oxidation state (S_VI) and is generally resistant to further oxidation. However, it can be reduced under specific conditions. The electrochemical reduction of aryl sulfonyl compounds has been studied, and it typically involves the cleavage of the carbon-sulfur bond. The reduction potential is influenced by the nature of the substituents on the aromatic ring. The presence of the two chlorine atoms on the phenyl ring, being electron-withdrawing, is expected to make the reduction of the sulfonyl group in this compound more favorable compared to its non-chlorinated analog.

Table 1: Indicative Electrochemical Potentials of Related Sulfonyl Compounds

| Compound Type | Reaction | Potential (vs. reference electrode) | Notes |

| Arenesulfonamides | Reduction (Cleavage of N-S bond) | -1.8 to -2.5 V (vs. SCE) | Dependent on substituents and solvent. |

| Diaryl Sulfones | Reduction (Cleavage of C-S bond) | Generally occurs at highly negative potentials | Can be influenced by the stability of the resulting carbanion. |

| Diaryl Sulfides | Oxidation to Sulfoxide | +1.0 to +1.5 V (vs. Ag/AgCl) | Initial oxidation step. |

| Diaryl Sulfoxides | Oxidation to Sulfone | +1.5 to +2.0 V (vs. Ag/AgCl) | Requires higher potential than sulfide (B99878) oxidation. |

Note: These values are approximate and can vary significantly based on the specific molecular structure, solvent, electrolyte, and electrode material used.

Reactions at the Ethanol Moiety

The ethanol portion of the molecule provides a site for a variety of functional group transformations, primarily centered around the hydroxyl group and the adjacent α-carbon.

Functional Group Transformations of the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group of this compound can undergo typical alcohol reactions such as etherification and esterification.

Etherification: The formation of an ether from the hydroxyl group can be achieved through reactions like the Williamson ether synthesis. libretexts.orgbyjus.commasterorganicchemistry.comchemistrytalk.orgkhanacademy.org This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. The reaction is typically carried out in the presence of a strong base. However, the steric hindrance from the bulky 2,3-dichlorophenylsulfonyl group may necessitate the use of less hindered alkyl halides and stronger reaction conditions.

Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivatives, such as acid chlorides or anhydrides. cerritos.eduoperachem.combyjus.comathabascau.camasterorganicchemistry.com The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. cerritos.edubyjus.comathabascau.camasterorganicchemistry.com The use of more reactive acylating agents like acid chlorides can proceed under milder conditions.

Table 2: General Conditions for Functional Group Transformations of Alcohols

| Reaction | Reagents | Catalyst/Conditions | Product |

| Williamson Ether Synthesis | Alkyl halide (e.g., CH₃I, CH₃CH₂Br) | Strong base (e.g., NaH, NaNH₂) in an aprotic solvent (e.g., THF, DMF) | Ether |

| Fischer Esterification | Carboxylic acid (e.g., CH₃COOH) | Strong acid (e.g., H₂SO₄, HCl) with heating | Ester |

| Acylation with Acid Chloride | Acid chloride (e.g., CH₃COCl) | Base (e.g., pyridine, triethylamine) | Ester |

| Acylation with Acid Anhydride (B1165640) | Acid anhydride (e.g., (CH₃CO)₂O) | Acid or base catalyst, often with heating | Ester |

Reactions Involving the α-Carbon of the Ethanol Chain

The α-carbon, the carbon atom adjacent to the sulfonyl group, is activated by the strong electron-withdrawing nature of the sulfonyl group. This makes the protons on the α-carbon acidic and susceptible to deprotonation by a strong base to form a carbanion. pressbooks.publibretexts.orglibretexts.orgyoutube.com This carbanion can then react with various electrophiles.

Reactions analogous to those of α-carbons of carbonyl compounds can be envisioned, such as:

Alkylation: The carbanion can be alkylated by reacting with an alkyl halide. pressbooks.publibretexts.orglibretexts.orgyoutube.com

Acylation: Reaction with an acylating agent, like an acid chloride, would introduce an acyl group at the α-position. acs.orgpearson.comlibretexts.orglibretexts.orgorganic-chemistry.org

Halogenation: The α-carbon can be halogenated under basic conditions. pressbooks.publibretexts.orgjove.comlibretexts.org The introduction of one halogen atom would further increase the acidity of the remaining α-proton, potentially leading to polyhalogenation.

The reactivity of this α-carbon is a key feature, allowing for the further functionalization of the this compound molecule.

Reactions of the Dichlorinated Phenyl Ring

The 2,3-dichlorophenyl ring is an electron-deficient aromatic system, which influences its susceptibility to both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution: The two chlorine atoms and the sulfonylethanol group are all electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic attack. latech.eduyoutube.comorganicchemistrytutor.comwikipedia.orglibretexts.org The directing effects of these substituents are crucial in determining the position of any incoming electrophile. Both chlorine atoms are ortho, para-directing deactivators. The sulfonylethanol group is a meta-directing deactivator. The combined effect of these groups would likely direct incoming electrophiles to the positions least deactivated, which would require careful consideration of the additive electronic and steric effects.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the dichlorinated ring, enhanced by the strongly electron-withdrawing sulfonyl group, makes it a candidate for nucleophilic aromatic substitution (S_NAr). stackexchange.comnih.govmdpi.commasterorganicchemistry.comyoutube.com In this type of reaction, a nucleophile can displace one of the chlorine atoms. The regioselectivity of such a reaction would be governed by the ability of the ring to stabilize the intermediate negative charge (Meisenheimer complex). The sulfonyl group would provide significant stabilization, particularly if the attack occurs at a position ortho or para to it, though the 2,3-dichloro substitution pattern complicates simple predictions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The feasibility and regioselectivity of such reactions on the this compound ring are dictated by the directing and activating or deactivating effects of the existing substituents.

Both chlorine and the sulfonylethanol group are deactivating, meaning they decrease the rate of electrophilic substitution compared to benzene (B151609). wikipedia.org This is due to their electron-withdrawing nature (inductive effect for chlorine, and strong inductive and resonance effects for the sulfonyl group), which reduces the electron density of the aromatic ring, making it less nucleophilic. masterorganicchemistry.com

The directing effects of the substituents are as follows:

-SO₂CH₂CH₂OH group: This is a powerful deactivating group and a meta-director. It will direct incoming electrophiles to the C5 position.

Chlorine atoms: Halogens are deactivating but ortho-, para-directors. The chlorine at C2 directs to the C4 and C6 positions. The chlorine at C3 directs to the C1 (blocked), C5, and a new C1 position.

The combined influence of these groups makes electrophilic aromatic substitution on this compound challenging. The ring is significantly deactivated. However, should a reaction occur under forcing conditions, the substitution pattern would be a composite of these directing effects. The C5 position is the most likely site for substitution, as it is meta to the strongly directing sulfonyl group and para to the C2-chloro substituent.

| Position | Influence from -SO₂R | Influence from 2-Cl | Influence from 3-Cl | Overall Likelihood |

| C4 | - | Ortho (Favored) | - | Low (Steric hindrance from C3-Cl) |

| C5 | Meta (Favored) | - | Ortho (Favored) | High |

| C6 | - | Para (Favored) | - | Moderate |

Nucleophilic Aromatic Substitution with Activated Halogen Sites

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing strong electron-withdrawing groups. chemistrysteps.com The sulfonyl group (-SO₂) in this compound is a potent electron-withdrawing group that activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions relative to it. libretexts.org

The reaction proceeds via a two-step addition-elimination mechanism. chemistrysteps.comlibretexts.org

Addition: A nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

In this compound, the chlorine atom at the C2 position is ortho to the activating sulfonyl group, making it the primary site for nucleophilic attack. The chlorine at C3 is meta and thus significantly less activated. Consequently, selective substitution of the C2-chloro substituent is expected. A wide variety of nucleophiles can be employed in this reaction.

Table of Potential SNAr Reactions:

| Nucleophile | Reagent Example | Product at C2 Position |

| Hydroxide | Sodium Hydroxide (NaOH) | 2-Hydroxy-3-chlorophenylsulfonylethanol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-Methoxy-3-chlorophenylsulfonylethanol |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)-3-chlorophenylsulfonylethanol |

| Amine | Ammonia (NH₃) | 2-Amino-3-chlorophenylsulfonylethanol |

| Cyanide | Sodium Cyanide (NaCN) | 2-Cyano-3-chlorophenylsulfonylethanol |

Cross-Coupling Reactions at Dichloro-Substituted Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Aryl chlorides, including the dichloro-substituted positions of this compound, can serve as electrophilic partners in these transformations, although they are generally less reactive than aryl bromides or iodides. organic-chemistry.org Success often requires specific catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands like tri-tert-butylphosphine, which facilitate the challenging oxidative addition step. organic-chemistry.orgnih.gov

Similar to nucleophilic aromatic substitution, the electronic activation by the sulfonyl group can influence the relative reactivity of the two chlorine atoms. The C-Cl bond at the C2 position is more electron-deficient and thus more susceptible to oxidative addition by a low-valent palladium catalyst. This allows for regioselective cross-coupling at the C2 position.

Table of Potential Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product at C2 Position |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2-Aryl-3-chlorophenylsulfonylethanol |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 2-Alkyl/Aryl-3-chlorophenylsulfonylethanol |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂, P(o-tol)₃, Base | 2-(Alkenyl)-3-chlorophenylsulfonylethanol |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | 2-(Dialkylamino)-3-chlorophenylsulfonylethanol |

Mechanistic Studies of Key Transformations

While specific mechanistic studies on this compound are not widely available, its reactivity can be understood from extensive research on analogous arenesulfonyl compounds.

Kinetic and Thermodynamic Aspects of Reactions

The kinetics of reactions involving sulfonyl-substituted aromatics are well-characterized. For the key nucleophilic aromatic substitution (SNAr) reaction, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form the high-energy Meisenheimer complex. chemistrysteps.com

The reaction rate is influenced by several factors:

Nucleophile: Stronger, more polarizable nucleophiles generally lead to faster reaction rates.

Leaving Group: In SNAr, the trend is often F > Cl > Br > I, which is opposite to Sₙ1/Sₙ2 reactions. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic and accelerating the rate-determining attack step. youtube.com

Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are typically used to solvate the cation of the nucleophilic salt while leaving the anion relatively free and highly reactive.

Qualitative Kinetic and Thermodynamic Relationships for SNAr:

| Factor | Effect on Reaction Rate (Kinetics) | Effect on Reaction Feasibility (Thermodynamics) |

| Stronger Nucleophile | Increases | Generally Favorable |

| More Electron-Withdrawing Substituents | Increases | Generally Favorable |

| Better Leaving Group (F > Cl) | Increases | Favorable (Stronger C-F bond is overcome by faster attack) |

| Polar Aprotic Solvent | Increases | Favorable |

Transition State Analysis and Reaction Pathway Elucidation

The elucidation of reaction pathways often involves the characterization of intermediates and transition states, frequently through computational methods like Density Functional Theory (DFT). researchgate.net

For the SNAr pathway , the potential energy diagram features two transition states and one intermediate.

First Transition State (TS1): This is the high-energy transition state for the nucleophilic attack, leading to the Meisenheimer complex. It has a high activation energy as it involves the disruption of aromaticity. minia.edu.eg

Meisenheimer Complex (Intermediate): This is a resonance-stabilized, negatively charged species where the nucleophile and the leaving group are both attached to the same sp³-hybridized carbon. libretexts.org Its stability is crucial for the reaction to proceed. The negative charge is delocalized onto the electron-withdrawing sulfonyl group, which is why ortho/para positioning is activating.

Second Transition State (TS2): This is the transition state for the loss of the leaving group (chloride). It typically has a lower activation energy than TS1 because it leads to the restoration of the highly stable aromatic ring. masterorganicchemistry.com

For reactions involving substitution at the sulfur atom of the sulfonylethanol group (e.g., solvolysis of a related sulfonyl chloride), the mechanism is generally considered to be a concerted Sₙ2-type displacement. These reactions proceed through a single, trigonal bipyramidal transition state. researchgate.netnih.govkoreascience.kr

Exploration of Rearrangement Reactions Involving the Sulfonylethanol Framework

Rearrangement reactions are a class of organic reactions where the carbon skeleton or functional groups of a molecule are rearranged. wiley-vch.de However, the sulfonylethanol framework, consisting of stable C-C, C-S, and S-O bonds, is generally not prone to rearrangement under typical synthetic conditions.

The chemical literature does not extensively document rearrangement reactions specifically involving the sulfonylethanol moiety attached to an aromatic ring. Major named rearrangements like the Baeyer-Villiger, Beckmann, or Pinacol rearrangements require specific functional group arrangements (e.g., ketones, oximes, vicinal diols) that are not present in the this compound structure. wiley-vch.de While rearrangements of aryl groups themselves can occur under certain conditions, such as the Scholl reaction, these are specialized oxidative cyclizations not broadly applicable to the sulfonylethanol compound. nih.govresearchgate.net

Therefore, it can be concluded that the exploration of rearrangement reactions involving the sulfonylethanol framework of this molecule is not a prominent area of its known chemistry, with decomposition or substitution reactions being far more likely outcomes under reactive conditions.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are paramount for the determination of purity and for the isolation of this compound from reaction mixtures and potential degradation products. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Zone Electrophoresis (CZE) each offer unique advantages in the analytical workflow.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is crucial for the quantitative analysis and purity assessment of this compound. A reversed-phase approach is typically employed for compounds of this nature.

Method Parameters: A suitable method involves a C18 column, which provides excellent separation for moderately polar compounds. The mobile phase composition is critical and is often a gradient of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, to ensure sharp peaks and good resolution. The selection of the detector wavelength is based on the UV-Vis spectrum of the compound, with detection commonly performed at wavelengths where the dichlorophenyl chromophore exhibits maximum absorbance, typically around 220-230 nm.

Data Interpretation: The retention time of the main peak corresponding to this compound is a key identifier. The presence of other peaks indicates impurities, and their relative peak areas can be used to estimate the purity of the sample. Method validation, including linearity, accuracy, precision, and robustness, is essential to ensure the reliability of the results. youtube.comnih.gov

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This interactive data table provides typical starting conditions for the HPLC analysis of this compound. The gradient and mobile phase composition may require optimization based on the specific sample matrix and impurity profile.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to the relatively low volatility of this compound, derivatization is necessary prior to GC-MS analysis. Silylation is a common technique to increase volatility and thermal stability.

Derivatization: The hydroxyl group of the ethanol moiety is reacted with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (B98337) (TMS) ether. nih.govbrjac.com.brthescipub.comresearchgate.netnih.gov This reaction is typically carried out in an aprotic solvent.

GC-MS Analysis: The derivatized sample is then injected into the GC-MS system. A non-polar capillary column, such as a DB-5ms, is suitable for separating the TMS-derivatized compound. The mass spectrometer provides crucial structural information through the fragmentation pattern of the derivative. Key fragments would include the molecular ion peak (M+), a peak corresponding to the loss of a methyl group ([M-15]+), and characteristic fragments of the dichlorophenylsulfonyl and silylated ethanol moieties.

| Parameter | Condition |

| Derivatizing Agent | BSTFA with 1% TMCS |

| Reaction Conditions | 60 °C for 30 minutes |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

This interactive data table outlines a typical GC-MS method for the analysis of the silylated derivative of this compound. The oven temperature program and mass range may be adjusted to optimize separation and detection.

Capillary Zone Electrophoresis (CZE) Applications

CZE is a high-resolution separation technique that can be applied to the analysis of charged or chargeable compounds. youtube.comsciex.comyoutube.comrsc.org While this compound is neutral, its analysis by CZE can be achieved through indirect methods or by derivatization to introduce a charged group. A more direct application of CZE is in the analysis of related charged species, such as sulfonamides, which share the sulfonyl functional group. rsc.org

Methodology for Related Sulfonamides: For sulfonamides, CZE separation is typically performed in a fused-silica capillary with a phosphate or borate (B1201080) buffer system. rsc.org The pH of the buffer is crucial as it determines the charge state of the analytes. Detection is commonly achieved using UV-Vis spectrophotometry. The high efficiency of CZE allows for the separation of closely related sulfonamides with high resolution. brjac.com.brrsc.org

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information. researchgate.netcarlroth.comillinois.edu

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in a solvent like deuterochloroform (CDCl₃) would exhibit characteristic signals for the aromatic and aliphatic protons. The aromatic protons on the dichlorophenyl ring would appear as a complex multiplet in the downfield region (typically 7.5-8.0 ppm). The two methylene (B1212753) groups of the ethanol moiety would give rise to two distinct multiplets, likely triplets of triplets, due to coupling with each other and the hydroxyl proton. The chemical shift of the methylene group attached to the sulfonyl group would be further downfield compared to the methylene group attached to the hydroxyl group. The hydroxyl proton would appear as a broad singlet, the position of which can be concentration and temperature-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, one would expect to see distinct signals for the six aromatic carbons, with the carbons bearing the chlorine and sulfonyl substituents showing characteristic chemical shifts. The two aliphatic carbons of the ethanol chain would also give rise to two separate signals. The use of deuterated solvents is standard practice to avoid strong solvent signals in the spectrum. rsc.orgresearchgate.netcarlroth.comorgsyn.orgscitepress.org

| Nucleus | Predicted Chemical Shift (ppm) in CDCl₃ | Multiplicity |

| Aromatic CH | 7.5 - 8.0 | Multiplet |

| -SO₂-CH₂- | ~3.8 | Triplet |

| -CH₂-OH | ~4.0 | Triplet |

| -OH | Variable | Broad Singlet |

| Aromatic C | 125 - 140 | Singlet |

| Aromatic C-Cl | 130 - 135 | Singlet |

| Aromatic C-S | ~140 | Singlet |

| -SO₂-CH₂- | ~58 | Singlet |

| -CH₂-OH | ~60 | Singlet |

This interactive data table presents predicted ¹H and ¹³C NMR chemical shifts for this compound. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. ethz.ch

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Strong, sharp bands characteristic of the sulfonyl group (S=O stretching) would be observed around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring would be seen in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. ethz.ch The symmetric vibrations of the sulfonyl group and the aromatic ring are often strong in the Raman spectrum. The S-O symmetric stretch would be a prominent peak. Aromatic ring breathing modes are also typically strong Raman scatterers. The non-polar C-S bond may also give rise to a noticeable Raman signal.

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H Stretch | 2850-3000 | Strong |

| S=O Asymmetric Stretch | 1350-1300 | Moderate |

| S=O Symmetric Stretch | 1160-1120 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Strong |

| C-O Stretch | 1000-1250 | Moderate |

| C-S Stretch | 600-800 | Moderate |

| C-Cl Stretch | 600-800 | Strong |

This interactive data table summarizes the expected vibrational frequencies for the key functional groups in this compound. The intensities (Weak, Moderate, Strong) are relative and can vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. The molecular formula of this compound is C₈H₈Cl₂O₃S. The nominal molecular weight can be calculated, and the high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

Upon ionization in the mass spectrometer, typically through electron impact (EI) or electrospray ionization (ESI), the molecular ion (M⁺) is generated. This molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. The pattern of these fragments provides a veritable fingerprint of the molecule's structure.

For this compound, several key fragmentation pathways can be predicted based on its functional groups: the dichlorophenyl ring, the sulfonyl group, and the ethanol side chain.

Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides involves the extrusion of sulfur dioxide (SO₂), a neutral loss of 64 Da. This rearrangement is often promoted by electron-withdrawing groups, such as the chlorine atoms on the aromatic ring.

Cleavage of the S-N or S-C bond: The bond between the sulfur atom and the aromatic ring or the ethanol group can cleave. Cleavage of the Ar-SO₂ bond would lead to a fragment corresponding to the dichlorophenyl moiety, while cleavage of the SO₂-CH₂ bond would result in a dichlorophenylsulfonyl cation.

α-Cleavage: The ethanol side chain can undergo α-cleavage, which is the breaking of the C-C bond adjacent to the oxygen atom. This would result in the loss of a CH₂OH radical.

Dehydration: Alcohols can readily lose a molecule of water (H₂O), resulting in a peak at M-18.

Isotopic Pattern: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. The M, M+2, and M+4 peaks will appear in a distinctive ratio due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | **Proposed

Computational and Theoretical Chemistry Studies of 2,3 Dichlorophenylsulfonylethanol

Molecular Orbital Theory and Electronic Structure Calculations

No published studies were found that specifically detail the frontier molecular orbitals (HOMO-LUMO) analysis or the charge distribution and electrostatic potentials of 2,3-Dichlorophenylsulfonylethanol.

Conformational Analysis and Energy Landscapes

There is no available research on the conformational analysis and potential energy landscapes of this compound.

Reaction Pathway Modeling and Transition State Computations

Specific reaction pathway modeling and transition state computations for this compound have not been reported in the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Descriptors (Excluding Biological Contexts)

A search for studies calculating the non-biological QSAR descriptors for this compound did not yield any results.

Molecular Dynamics Simulations for Intermolecular Interactions

There are no available molecular dynamics simulation studies that focus on the intermolecular interactions of this compound.

Applications of 2,3 Dichlorophenylsulfonylethanol in Advanced Chemical Synthesis

Role as a Building Block in Complex Organic Molecule Synthesis

There is currently no available scientific literature detailing the specific use of 2,3-Dichlorophenylsulfonylethanol as a building block in the synthesis of complex organic molecules. The presence of a hydroxyl group and a sulfonyl group suggests it could theoretically participate in various chemical reactions. For instance, the hydroxyl group could be a precursor for esterification or etherification, while the sulfonyl group could act as a leaving group or be involved in reactions targeting the formation of sulfone-containing molecules. However, no specific examples or research studies have been published to substantiate these potential applications.

Precursor for Sulfonyl-Containing Fine Chemicals

While the structure of this compound inherently makes it a sulfonyl-containing compound, no studies were found that describe its use as a precursor for other, more complex fine chemicals containing the sulfonyl moiety. The broader class of sulfonyl-containing compounds is significant in medicinal chemistry and material science, but the specific contribution of this molecule as a starting material is not documented.

Intermediate in the Synthesis of Optically Active Compounds

The synthesis of optically active compounds often involves chiral catalysts or starting materials. This compound is an achiral molecule, and there is no published research indicating its use as a racemic mixture for resolution or as a substrate in asymmetric synthesis to produce optically active compounds.

Utilisation in Material Science and Polymer Chemistry

The investigation into the applications of this compound in material science and polymer chemistry also yielded no specific research findings.

Incorporation into Polymeric Structures for Specific Functionalities

The incorporation of halogenated or sulfone-containing monomers into polymers can impart specific properties such as flame retardancy, thermal stability, or modified solubility. Theoretically, the hydroxyl group of this compound could be used for polymerization reactions, such as in the formation of polyesters or polyurethanes. The dichloro- and sulfonyl- groups would then be incorporated as pendant groups on the polymer chain. However, no patents or research articles were found that describe the synthesis or characterization of polymers derived from this specific monomer.

Role in the Development of Advanced Solvents or Reagents

The physical and chemical properties of this compound, such as its polarity and potential for hydrogen bonding, could make it a candidate for use as a specialized solvent or reagent. However, there is no data available on its solvent properties or its application as a reagent in any specific chemical transformation.

Applications in Non-Biological Chemical Sensing or Responsive Materials

No information is available in the scientific literature regarding the use of this compound in the development of non-biological chemical sensors or responsive materials, such as mechanoresponsive polymers.

Future Research Directions and Unexplored Avenues

Development of Stereoselective Syntheses for Chiral Analogs

The presence of a stereocenter at the carbon bearing the hydroxyl group in 2,3-dichlorophenylsulfonylethanol opens the door to the synthesis of chiral analogs. The development of stereoselective synthetic methods is paramount, as different enantiomers of a molecule can exhibit distinct biological activities and material properties. Future research should focus on asymmetric reduction of the corresponding ketone precursor, 2,3-dichlorophenylsulfonyl ethyl ketone, using chiral catalysts. Both enzymatic and organometallic catalytic systems could be explored. For instance, the use of chiral borane (B79455) reagents or transfer hydrogenation with catalysts based on ruthenium or rhodium complexes bearing chiral ligands could provide efficient routes to enantiomerically enriched (R)- and (S)-2,3-dichlorophenylsulfonylethanol. The successful development of such methods would be a critical step in evaluating the stereospecific interactions of these analogs in various applications.

Investigation of Green Catalytic Transformations Involving the Compound

In an era of increasing environmental consciousness, the development of green and sustainable chemical processes is a primary goal. Future research on this compound should include its use in green catalytic transformations. Investigations could explore its potential as a substrate or a catalyst in reactions that adhere to the principles of green chemistry, such as high atom economy, use of renewable feedstocks, and mild reaction conditions. For example, the hydroxyl group could be a handle for catalytic C-O bond-forming reactions, or the entire molecule could be evaluated for its catalytic activity in specific transformations. The use of heterogeneous catalysts, which can be easily separated and recycled, would be a particularly valuable avenue of research.

Advanced Spectroscopic Characterization Under Operando Conditions

To fully understand the behavior of this compound in reactive environments, advanced spectroscopic characterization under operando conditions is essential. This involves monitoring the compound and its transformations in real-time as a reaction is occurring. Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy could provide invaluable mechanistic insights. For instance, operando spectroscopy could be used to study the kinetics and mechanism of its synthesis or its degradation pathways under specific catalytic conditions. This level of detailed understanding is crucial for process optimization and the rational design of new applications.

Exploration of Alternative Reactivity Modes and Mechanistic Pathways

The chemical structure of this compound suggests several potential reactivity modes that warrant exploration. Beyond simple functional group transformations, researchers could investigate more complex and novel mechanistic pathways. For example, the sulfonyl group could act as a leaving group in substitution or elimination reactions, or the aromatic ring could undergo further functionalization through electrophilic or nucleophilic aromatic substitution. Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to predict and understand these alternative reactivity modes, guiding experimental design and leading to the discovery of new synthetic methodologies.

Rational Design of Novel Materials Incorporating this compound Substructures

The unique combination of a dichlorinated phenyl ring and a sulfonyl ethanol (B145695) moiety makes this compound an attractive building block for the rational design of novel materials. The presence of chlorine atoms can enhance thermal stability and flame retardancy, while the sulfonyl group can contribute to specific intermolecular interactions and electronic properties. Future research could focus on incorporating this substructure into polymers, metal-organic frameworks (MOFs), or functional dyes. The resulting materials could exhibit interesting properties for applications in electronics, separations, or sensing. A systematic investigation into the structure-property relationships of such materials will be key to unlocking their potential.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3-Dichlorophenylsulfonylethanol with high purity?

- Methodological Answer : A multi-step synthesis involving sulfonylation of 2,3-dichlorophenol followed by ethanol coupling is commonly employed. For example, adapt procedures from sulfone synthesis (e.g., refluxing with sulfonating agents like chlorosulfonic acid under inert atmosphere) . Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (using ethanol/water mixtures) ensures high purity. Monitor reaction progress using TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) and verify purity via HPLC (>98%) .

Q. How should researchers handle this compound to ensure laboratory safety?

- Methodological Answer : Use PPE including nitrile gloves, lab coats, and safety goggles (S37/39) . Work in a fume hood to avoid inhalation (PAC-1: 2.1 mg/m³) . Store in airtight containers away from oxidizing agents. In case of spills, absorb with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste .

Q. What analytical techniques are critical for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in deuterated DMSO to confirm sulfonylethanol linkage (e.g., δ ~3.7 ppm for –CH2OH, δ ~130-150 ppm for aromatic Cl substituents) .

- Mass Spectrometry : ESI-MS for molecular ion detection (expected [M+H]⁺ ~250-300 m/z).

- FT-IR : Peaks at ~1150 cm⁻¹ (S=O stretch) and ~3400 cm⁻¹ (O-H stretch) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Cross-validate findings using multiple models (e.g., in vitro cytotoxicity assays + in vivo zebrafish studies) and reconcile discrepancies via meta-analysis. For example, conflicting EC50 values may arise from solvent effects (DMSO vs. ethanol); standardize protocols per OECD Guidelines . Reference EPA/NIST databases for environmental fate data .

Q. What strategies optimize the detection of this compound in environmental matrices?

- Methodological Answer : Use SPE (solid-phase extraction) with C18 cartridges for sample prep, followed by GC-MS (SIM mode for m/z 162.99 [M-Cl]⁺) or HPLC-PDA (λ = 280 nm). Calibrate with certified standards (e.g., 2,3-Dichlorophenol at 2 µg/mL as a proxy ). Spike-and-recovery experiments in soil/water matrices ensure method accuracy (target recovery: 85-115%) .

Q. How can computational modeling elucidate the reaction mechanisms involving this compound?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map energy profiles for sulfonylation or hydrolysis pathways. Compare computed activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots from temperature-dependent reactions) . Use Gaussian or ORCA software for trajectory analysis.

Q. What are the best practices for assessing environmental degradation pathways?

- Methodological Answer : Conduct photolysis studies (UV light, λ = 254 nm) and biodegradation assays (OECD 301F) to identify breakdown products (e.g., 2,3-dichlorophenol). Quantify intermediates via LC-QTOF-MS and compare with EPA’s ToxCast database for ecological risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.